molecular formula C10H11Cl2IN2O2 B11816373 tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate

tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate

Cat. No.: B11816373
M. Wt: 389.01 g/mol
InChI Key: QOWZDNWGKFJSJC-UHFFFAOYSA-N
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Description

tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate: is a chemical compound with the molecular formula C10H11Cl2IN2O2 and a molecular weight of 389.02 g/mol . This compound is characterized by the presence of a tert-butyl group, two chlorine atoms, an iodine atom, and a pyridine ring. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate typically involves the reaction of 2,6-dichloro-4-iodopyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be used to investigate the interactions of halogenated compounds with enzymes and receptors .

Medicine: While not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. It helps in the design and synthesis of molecules with potential pharmacological activity .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The presence of halogen atoms (chlorine and iodine) enhances its binding affinity and specificity for certain biological targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This combination of halogens imparts distinct chemical and biological properties, such as enhanced reactivity and binding affinity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse organic molecules and the study of halogenated pyridines .

Properties

Molecular Formula

C10H11Cl2IN2O2

Molecular Weight

389.01 g/mol

IUPAC Name

tert-butyl N-(2,6-dichloro-4-iodopyridin-3-yl)carbamate

InChI

InChI=1S/C10H11Cl2IN2O2/c1-10(2,3)17-9(16)15-7-5(13)4-6(11)14-8(7)12/h4H,1-3H3,(H,15,16)

InChI Key

QOWZDNWGKFJSJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1I)Cl)Cl

Origin of Product

United States

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